molecular formula C21H25N5O4S2 B2357145 1-(2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide CAS No. 941997-68-8

1-(2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide

Cat. No.: B2357145
CAS No.: 941997-68-8
M. Wt: 475.58
InChI Key: SOIHPYIPLYYRDW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an acetamidophenyl group, a thiazole ring, and a piperidine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate thiazole and piperidine derivatives .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is often found in biologically active compounds. The compound also contains a piperidine ring, which is a six-membered ring containing a nitrogen atom .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the amide group could participate in hydrolysis reactions, and the thiazole ring might undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

  • Synthesis and Characterization : This compound has been synthesized and characterized in various studies. For instance, Krauze et al. (2007) reported on the one-pot cyclocondensation process involving similar compounds, highlighting the synthetic pathways and chemical properties of these types of compounds (Krauze et al., 2007).

  • Anticancer Activity : Atta and Abdel-Latif (2021) investigated derivatives of the compound for their anticancer properties. They synthesized new derivatives and evaluated their cytotoxicity against various cell lines, finding that certain structures, especially those with thiazolidinone rings or thiosemicarbazide moieties, exhibit significant inhibitory activity (Atta & Abdel-Latif, 2021).

  • Antimicrobial Evaluation : Research by Talupur et al. (2021) involved synthesizing derivatives and conducting antimicrobial evaluation and docking studies. Their findings contribute to understanding the microbial resistance profiles of these compounds (Talupur et al., 2021).

  • Mycobacterium Tuberculosis Inhibition : A study by Jeankumar et al. (2013) focused on designing thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).

  • Herbicidal Activities : Hu et al. (2009) synthesized novel piperidyl carboxamides and thiocarboxamides based on a similar structure, assessing their herbicidal activities. This research indicates the utility of such compounds in agricultural applications (Hu et al., 2009).

  • Antibacterial Activity : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocycles, including similar compounds, and evaluated their antibacterial potentials, indicating the broad spectrum of biological activities these compounds possess (Iqbal et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds containing thiazole rings exhibit antimicrobial and antifungal activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

1-[2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S2/c1-13(27)23-15-2-4-16(5-3-15)24-18(28)12-32-21-25-17(11-31-21)10-19(29)26-8-6-14(7-9-26)20(22)30/h2-5,11,14H,6-10,12H2,1H3,(H2,22,30)(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIHPYIPLYYRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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